molecular formula C20H16F3N5O3 B2872065 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941975-76-4

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2872065
CAS RN: 941975-76-4
M. Wt: 431.375
InChI Key: DAIDTRAAOLWWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N5O3 and its molecular weight is 431.375. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds related to 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit favorable antimicrobial effects against various bacterial and fungal species. This is significant in the search for new and effective antimicrobial agents in the medical field. For instance, a study by Sawant (2013) synthesized imidazo[1,5-b][1,2,4]triazin derivatives demonstrating such properties. Similarly, Bondock et al. (2008) and Cankilic & Yurttaş (2017) also synthesized similar compounds with antimicrobial activities.

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds structurally related to 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been widely studied. These studies contribute to the understanding of the chemical properties and potential applications of these compounds. For example, Samanta et al. (2019) developed a Rh(III)-catalyzed ortho-amidation protocol for the synthesis of related compounds, revealing important mechanistic insights.

Photophysical and Antimicrobial Studies

Research has also been conducted on the photophysical properties and antimicrobial activities of compounds in this chemical class. These studies explore the interaction of these compounds with light and their effectiveness against various microorganisms. For instance, Padalkar et al. (2014) synthesized new derivatives and evaluated their broad-spectrum antimicrobial activity.

Green Synthesis and Antimicrobial Analysis

Another area of research involves the green synthesis of related compounds and their analysis for antimicrobial properties. Green synthesis is an environmentally friendly approach, and the study of these compounds' antimicrobial effects contributes to the development of new therapeutics. For example, Chaudhari et al. (2020) describe the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their activity against Methicillin Resistant Staphylococcus aureus.

properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O3/c21-20(22,23)13-5-4-6-14(11-13)24-16(29)12-28-18(31)17(30)27-10-9-26(19(27)25-28)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIDTRAAOLWWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.